molecular formula C17H15N3O3 B6556432 N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide CAS No. 1040638-97-8

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6556432
CAS No.: 1040638-97-8
M. Wt: 309.32 g/mol
InChI Key: YIGODBDRLJPBCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-2-oxo-2H-chromene-3-carboxamide is a hybrid heterocyclic compound featuring two distinct moieties:

  • Cyclopenta[c]pyrazole: A fused bicyclic system with a pyrazole ring (a five-membered ring containing two nitrogen atoms) condensed with a cyclopentane ring. The 2-methyl substituent enhances steric bulk and may influence conformational stability .
  • 2-Oxo-2H-chromene-3-carboxamide: A coumarin derivative (benzopyranone) with a carboxamide group at position 3.

The compound’s molecular formula is C₁₇H₁₅N₃O₃ (calculated molecular weight: 317.33 g/mol), though this value may vary slightly depending on isotopic composition.

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-20-15(11-6-4-7-13(11)19-20)18-16(21)12-9-10-5-2-3-8-14(10)23-17(12)22/h2-3,5,8-9H,4,6-7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGODBDRLJPBCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopenta[c]pyrazole Derivatives

2-({2-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methoxy)benzonitrile (BK49216)
  • Structure : Shares the 2-methylcyclopenta[c]pyrazole core but replaces the chromene-carboxamide with a methoxybenzonitrile group.
  • Molecular Weight : 253.30 g/mol (C₁₅H₁₅N₃O) .
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazol
  • Structure : A simpler analog lacking the chromene-carboxamide moiety, with an isopropyl group instead.
  • Molecular Weight : 150.22 g/mol (C₈H₁₂N₂) .
  • Implications : The absence of the chromene system reduces molecular complexity and may limit π-π stacking interactions critical for bioactivity.

Chromene-Carboxamide Derivatives

N-(3-Cyano-4-phenyl-5,6,7,8-tetrahydro-4H-chromen-2-yl)-2-oxo-2H-chromene-3-carboxamide (Compound 8)
  • Structure : Retains the 2-oxo-chromene-3-carboxamide group but replaces the cyclopenta[c]pyrazole with a tetrahydrobenzo[b]pyran system.
  • Activity : Synthesized for anticancer evaluation, suggesting the chromene-carboxamide moiety may contribute to cytotoxicity .
Methyl 2-({4H,5H,6H-cyclopenta[b]thiophen-2-yl}formamido)-3-phenylpropanoate
  • Structure: Substitutes pyrazole with thiophene in the bicyclic system and replaces chromene with a phenylpropanoate ester.
  • Molecular Weight: 331.41 g/mol (C₁₈H₁₉NO₃S) .
  • Key Contrast : The thiophene ring’s sulfur atom may enhance lipophilicity compared to the nitrogen-rich pyrazole in the target compound.

Fused Bicyclic Systems with Piperazine/Thiophene Moieties

N-[(4-Piperazin-1-yltetrahydro-2H-pyran-4-yl)methyl]cyclohexanecarboxamide
  • Structure : Incorporates a piperazine-tethered tetrahydropyran system instead of cyclopenta[c]pyrazole.
  • Molecular Weight : 379.51 g/mol (C₂₁H₃₅N₃O₂) .
  • Functional Impact : The piperazine group improves aqueous solubility, a trait absent in the target compound due to its hydrophobic chromene and cyclopentane groups.

Comparative Data Table

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Potential Bioactivity
Target Compound Cyclopenta[c]pyrazole + Chromene 317.33 2-Methyl, chromene-carboxamide Not specified
BK49216 Cyclopenta[c]pyrazole 253.30 Methoxybenzonitrile Not specified
Compound 8 Tetrahydrochromene + Chromene 398.42 Cyano, phenyl Anticancer (screened)
Methyl 2-(cyclopenta[b]thiophene)propanoate Cyclopenta[b]thiophene 331.41 Thiophene, phenylpropanoate Not specified

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The cyclopenta[c]pyrazole moiety may enhance rigidity and binding specificity compared to thiophene or piperazine analogs. The chromene-carboxamide group’s electron-deficient system could facilitate interactions with biological targets via hydrogen bonding .
  • Synthetic Challenges : highlights reflux-based methods for chromene-carboxamide synthesis, but optimization for the target compound’s fused system is unclear.
  • Data Limitations: No direct bioactivity or pharmacokinetic data for the target compound are provided in the evidence, necessitating further empirical studies.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.